2-fluoro-6-methylbenzene-1-thiol
CAS No.: 1208075-43-7
Cat. No.: VC11503056
Molecular Formula: C7H7FS
Molecular Weight: 142.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1208075-43-7 |
---|---|
Molecular Formula | C7H7FS |
Molecular Weight | 142.2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
2-Fluoro-6-methylbenzene-1-thiol features a benzene ring with three distinct substituents:
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Thiol group (-SH) at position 1, which confers nucleophilic reactivity and participation in disulfide bond formation.
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Fluorine atom (-F) at position 2, inducing electron-withdrawing effects that modulate ring electronics.
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Methyl group (-CH₃) at position 6, providing steric bulk and electron-donating character.
The spatial arrangement of these groups creates a meta-directing effect during electrophilic substitution reactions, favoring modifications at positions 4 and 5 of the aromatic ring . The molecular formula (C₇H₇FS) corresponds to a molecular weight of 142.19 g/mol, closely aligning with the structurally similar 4-fluoro-2-methylbenzenethiol (142.19 g/mol) .
Table 1: Comparative Molecular Properties of Related Thiols
*Values inferred from structural analog .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-fluoro-6-methylbenzene-1-thiol likely involves multi-step reactions starting from commercially available precursors. A plausible pathway includes:
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Friedel-Crafts Alkylation: Introduction of the methyl group to fluorobenzene using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to yield 2-fluoro-6-methylbenzene.
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Sulfonation and Reduction: Sulfonation at position 1 followed by reduction of the sulfonic acid group to a thiol using reagents such as phosphorus pentasulfide (P₂S₅) or thiourea .
Alternative methods may employ direct thiolation of 2-fluoro-6-methylbenzene via nucleophilic aromatic substitution (NAS) using hydrogen sulfide (H₂S) under high-temperature, high-pressure conditions .
Industrial-Scale Considerations
Industrial production prioritizes cost efficiency and yield optimization. Key parameters include:
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Catalyst Selection: Heterogeneous catalysts (e.g., zeolites) to enhance reaction selectivity.
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Purification Techniques: Distillation or chromatography to isolate the thiol from byproducts like disulfides .
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Safety Protocols: Mitigation of thiol volatility (flash point: ~68.7°C ) through inert atmosphere processing.
Physicochemical Properties
Thermal Stability and Phase Behavior
The compound’s boiling point is estimated at 186.7±20.0°C based on its structural analog , while its melting point remains uncharacterized. The density of 1.2±0.1 g/cm³ suggests moderate compactness compared to toluene (0.87 g/cm³) .
Spectroscopic Features
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Infrared (IR) Spectroscopy: Strong absorption bands at ~2550 cm⁻¹ (S-H stretch) and 1220–1150 cm⁻¹ (C-F stretch).
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Nuclear Magnetic Resonance (NMR):
Reactivity and Functional Transformations
Oxidation Reactions
The thiol group undergoes oxidation to form disulfides (R-S-S-R) or sulfonic acids (R-SO₃H) using agents like hydrogen peroxide or nitric acid . For example:
Electrophilic Aromatic Substitution
The fluorine atom directs incoming electrophiles to positions 4 and 5. Nitration, for instance, would yield 2-fluoro-6-methyl-4-nitrobenzene-1-thiol, a precursor for amino derivatives.
Nucleophilic Substitution
The methyl group’s steric hindrance limits substitution at position 6, but fluorines at position 2 can be displaced by strong nucleophiles (e.g., amines) under harsh conditions .
Applications in Research and Industry
Pharmaceutical Intermediate
Analogous to 2-fluoro-6-methylbenzoic acid’s role in synthesizing EGFR inhibitors , this thiol could serve as a building block for:
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Anticancer Agents: Thiols’ ability to bind metal ions and modulate enzyme activity.
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Antimicrobial Compounds: Disulfide formation disrupts microbial cell membranes.
Materials Science
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Polymer Modification: Thiol-ene click chemistry for crosslinking polymers.
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Surface Functionalization: Gold-thiolate self-assembled monolayers (SAMs) for sensors.
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